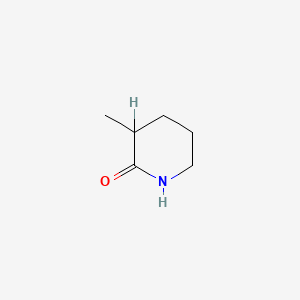

3-Methylpiperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGAOXNFCZKFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871042 | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-43-2 | |

| Record name | 3-Methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpiperidin-2-one chemical properties and structure

An In-depth Technical Guide to 3-Methylpiperidin-2-one: Structure, Properties, and Synthetic Applications

Introduction

This compound, a substituted δ-valerolactam, is a heterocyclic organic compound of significant interest to the pharmaceutical and fine chemical industries. As a chiral molecule, it serves as a valuable building block in the asymmetric synthesis of more complex molecular architectures. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered aliphatic ring containing a nitrogen atom adjacent to a carbonyl group (a lactam), with a methyl substituent at the third carbon position relative to the nitrogen.

Caption: 2D Chemical Structure of this compound.

The presence of the methyl group at the C3 position introduces a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (3R)-3-methylpiperidin-2-one and (3S)-3-methylpiperidin-2-one.[3] The stereochemistry of this chiral center is a critical determinant of biological activity in the final pharmaceutical product, making stereoselective synthesis a primary focus in its application.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 3768-43-2 | [3][4] |

| Molecular Formula | C₆H₁₁NO | [3][5] |

| Molecular Weight | 113.16 g/mol | [3][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 64-65 °C | [4] |

| Boiling Point | 254 °C at 760 mmHg (est.); 211.9°C (rough est.) | [4][6] |

| Density | 0.951 g/cm³ (est.); 1.0223 (rough est.) | [4][6] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| pKa | 16.40 (Predicted) | [4] |

| XLogP3-AA | 0.5 | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions | [4][6] |

Asymmetric Synthesis Protocol

The stereocontrolled synthesis of this compound is crucial for its use in pharmaceutical development. One effective method involves the diastereoselective alkylation of a chiral N-substituted piperidin-2-one. The following protocol is adapted from a reported asymmetric synthesis, which leverages the commercially available chiral auxiliary, D-phenylglycinol.[7]

Rationale for Experimental Choices

-

Chiral Auxiliary (D-phenylglycinol): This molecule is used to introduce chirality into the starting material. Its rigid structure and specific stereochemistry direct the incoming methyl group to a particular face of the molecule, thereby controlling the stereochemical outcome of the reaction.

-

Strong Base (s-BuLi): A strong, non-nucleophilic base like sec-Butyllithium (s-BuLi) is required to deprotonate the α-carbon (C3) of the piperidinone ring, forming a chiral enolate. The choice of base and the number of equivalents are critical for achieving high diastereoselectivity.[7]

-

Alkylating Agent (Methyl Iodide): Methyl iodide serves as the electrophile, providing the methyl group that is added to the nucleophilic enolate.

Visualized Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of a this compound derivative.

Step-by-Step Methodology

This protocol describes the methylation of the chiral intermediate (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one.

-

Preparation: A solution of (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert argon atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: sec-Butyllithium (s-BuLi, 2.5 eq) is added dropwise to the stirred solution. The causality here is critical: the first equivalent deprotonates the hydroxyl group, the second deprotonates the N-H proton of the amide if it were present (in this case, it's the α-carbon), and an excess ensures complete formation of the desired enolate. The solution is stirred at this temperature for 1 hour.[7]

-

Alkylation: Methyl iodide (CH₃I, 2.0 eq) is added dropwise to the reaction mixture. The flask is maintained at -78 °C and stirred for an additional 4 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.[7]

-

Characterization: The final product's purity and stereochemistry are confirmed using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The reported yield for this specific, highly diastereoselective process is 91%.[7]

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the lactam functional group. The amide bond within the ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid, 3-amino-4-methylpentanoic acid. The carbonyl group can be reduced, and the nitrogen atom can be further functionalized.

Its primary application is as a versatile intermediate in the synthesis of pharmaceuticals.[6] The piperidine core is a common feature in drugs targeting a wide range of conditions, from central nervous system disorders to cancer.[2][8] For instance, the related 3-amino-5-methylpiperidine moiety is a key component of the antibiotic Nemonoxacin, highlighting the therapeutic importance of this substituted heterocyclic scaffold.[9] The presence of the methyl group provides a point of steric and electronic differentiation, which can be crucial for fine-tuning the binding affinity and selectivity of a drug candidate for its biological target.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

-

Hazards: It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It also causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Prolonged or repeated exposure may cause damage to organs.[10]

-

Precautions: When handling this compound, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[10]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][6]

Conclusion

This compound is a foundational chiral building block with significant utility in modern medicinal chemistry. Its defined stereochemistry, coupled with the versatile reactivity of the lactam ring, makes it an indispensable intermediate for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and stereoselective synthesis protocols is essential for researchers and scientists aiming to leverage this scaffold in the development of next-generation therapeutics.

References

- Zhang, L., et al. (2016). Asymmetric synthesis of N-protected this compound and its diastereoisomer. Research on Chemical Intermediates.

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK (n.d.). 3-methyl-piperidin-2-one. Available at: [Link]

-

MySkinRecipes (n.d.). This compound. Available at: [Link]

-

PubChem (n.d.). 3-Methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite (n.d.). This compound (C6H11NO). Available at: [Link]

-

Chen, S. F., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5135. Available at: [Link]

-

Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia (n.d.). Nemonoxacin. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 3768-43-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nemonoxacin - Wikipedia [en.wikipedia.org]

- 10. This compound | 3768-43-2 [amp.chemicalbook.com]

3-Methylpiperidin-2-one CAS number 3768-43-2 characterization

An In-Depth Technical Guide to the Characterization of 3-Methylpiperidin-2-one (CAS: 3768-43-2)

This guide provides a comprehensive technical overview for the characterization of this compound, a key heterocyclic building block in medicinal chemistry.[1] Intended for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and validated approach to its synthesis and analysis.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-methyl-2-piperidone, is a lactam derivative of piperidine.[2] Its structure features a six-membered ring containing a secondary amide (lactam) and a methyl group at the C3 position, which introduces a chiral center. This chirality is of significant interest in pharmaceutical development, where stereoisomers can exhibit vastly different pharmacological activities.

The fundamental characterization of any new batch begins with confirming its basic physical and chemical properties. These constants serve as the first-pass criteria for identity and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3768-43-2 | [2][3] |

| Molecular Formula | C₆H₁₁NO | [3][4] |

| Molecular Weight | 113.16 g/mol | [3][4][5] |

| Monoisotopic Mass | 113.084063974 Da | [3] |

| IUPAC Name | This compound | [3][] |

| Melting Point | 64-65 °C | [7] |

| Boiling Point | 254°C (at 760 mmHg); 211.9°C (rough estimate) | [1][7] |

| Density | 0.951 g/cm³ (estimate) | [1] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Synonyms | 3-methyl-2-piperidinone, 2-Methyl-5-pentanelactam |[3] |

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopy provides an unambiguous confirmation of the covalent structure of the molecule. A multi-technique approach (NMR, IR, MS) is essential for a complete and trustworthy characterization, as each technique probes different aspects of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required to confirm the connectivity and chemical environment of every atom.

Expertise in Action: Interpreting the Spectrum The key diagnostic features are the diastereotopic protons on the piperidine ring, the signal from the chiral center proton (C3-H), and the distinct chemical shifts of the methyl group and the carbonyl carbon. The presence of the amide proton (N-H) will typically appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

|---|---|---|---|

| C=O (C2) | - | ~175-178 | The carbonyl carbon of the lactam is highly deshielded. |

| CH (C3) | ~2.3-2.5 (m) | ~35-40 | The methine proton is adjacent to the carbonyl and the methyl group. |

| CH₂ (C4) | ~1.7-1.9 (m) | ~25-30 | Aliphatic methylene protons. |

| CH₂ (C5) | ~1.8-2.0 (m) | ~20-25 | Aliphatic methylene protons. |

| CH₂ (C6) | ~3.2-3.4 (m) | ~45-50 | Methylene adjacent to the nitrogen atom is deshielded. |

| CH₃ (on C3) | ~1.1-1.2 (d) | ~15-20 | The methyl group will appear as a doublet due to coupling with the C3-H proton. |

| NH | ~6.0-7.5 (br s) | - | The amide proton chemical shift can be highly variable and concentration-dependent. |

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[8][9]

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like TMS.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most critical vibrations are the N-H stretch and the C=O stretch of the secondary amide group.

Expertise in Action: Pinpointing Key Bands The lactam C=O stretch is particularly informative. Its frequency is sensitive to ring strain; for a six-membered ring, it is expected to appear around 1650-1680 cm⁻¹. The N-H stretch will be a sharp to moderately broad peak in the 3200-3400 cm⁻¹ region. The absence of other characteristic peaks (e.g., O-H from a starting material) is a key indicator of purity.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Alkane C-H | Stretch | 2850 - 2960 |

| Amide C=O (Lactam) | Stretch | 1650 - 1680 |

| Amide N-H | Bend | 1510 - 1550 |

Protocol 2: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with an adequate signal-to-noise ratio.

-

Data Analysis: Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a final confirmation of the molecular formula and structure.

Expertise in Action: Predicting Fragmentation Using Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 113 is expected.[10] Key fragmentation pathways would likely involve the loss of the methyl group or cleavage of the lactam ring, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Table 4: Predicted Mass Spectrometry Data

| Adduct / Fragment | Predicted m/z | Method |

|---|---|---|

| [M]⁺ | 113.08 | EI |

| [M+H]⁺ | 114.09134 | ESI |

| [M+Na]⁺ | 136.07328 | ESI |

| [M-H]⁻ | 112.07678 | ESI |

Protocol 3: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100 °C and ramping to 250 °C.

-

MS Method: Interface the GC with a mass spectrometer operating in EI mode. Scan a mass range from m/z 40 to 200.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Synthesis and Validation Workflow

A trustworthy characterization is intrinsically linked to a well-controlled synthesis. The asymmetric synthesis of 3-methyl-2-piperidones is a topic of significant research, often employing chiral auxiliaries or catalysts to control the stereochemistry at the C3 position.[11]

The following is a generalized workflow representing the synthesis and subsequent characterization of this compound, ensuring the final product meets the required standards of identity, purity, and strength.

Caption: General workflow for the synthesis and characterization of this compound.

Protocol 4: Asymmetric Synthesis Example (Adapted from Wang et al.) This protocol describes the methylation of a chiral N-substituted piperidin-2-one, which is a common strategy to produce enantiomerically enriched this compound.[11]

-

Pre-reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the N-substituted piperidin-2-one substrate and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add s-BuLi (sec-butyllithium) dropwise via syringe. The amount of s-BuLi is critical and depends on other functional groups present.[11] Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (CH₃I) dropwise to the cold enolate solution.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup & Purification: Allow the mixture to warm to room temperature. Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection (if necessary): If a chiral auxiliary was used on the nitrogen, a subsequent deprotection step would be required to yield the final this compound.

-

Final Characterization: Subject the purified product to the full suite of characterization techniques described in Section 2 to confirm its identity and purity.

Concluding Remarks

The rigorous characterization of this compound is paramount for its successful application in research and development, particularly in the synthesis of active pharmaceutical ingredients.[1][12] A systematic approach combining physicochemical measurements with a suite of spectroscopic techniques (NMR, IR, MS) provides a self-validating system for confirming the structure and purity of every synthesized batch. This guide serves as a foundational blueprint for scientists to ensure the quality and reliability of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Z., Yin, G., & Chen, J. (2015). Asymmetric synthesis of N-protected this compound and its diastereoisomer. Journal of Chemical and Pharmaceutical Research, 7(3), 1301-1305. Retrieved from [Link]

-

ChemBK. (n.d.). 3-methyl-piperidin-2-one. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11NO). Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

El-Faham, A., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Retrieved from [Link]

-

El-Faham, A., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications. Retrieved from [Link]

-

Karuppasamy, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5143. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 3768-43-2 [smolecule.com]

- 5. chembk.com [chembk.com]

- 7. This compound CAS#: 3768-43-2 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 3-Methylpiperidin-2-one: From Structural Clues to a Proposed Research Roadmap

An In-depth Technical Guide

Abstract

3-Methylpiperidin-2-one is a heterocyclic compound belonging to the piperidinone class. While extensively utilized as a precursor in organic synthesis and identified as a metabolite of the chemotherapeutic agent melphalan, its intrinsic biological mechanism of action remains largely uncharacterized in public-domain research. This technical guide moves beyond a simple recitation of known facts to provide a strategic framework for its investigation. We synthesize insights from its structural analogs, metabolic origins, and sparse patent literature to hypothesize potential biological targets. More importantly, we present a comprehensive, multi-stage experimental workflow, complete with detailed protocols and decision-making logic, designed to systematically elucidate its pharmacodynamic and pharmacokinetic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel or poorly understood small molecules.

Part 1: Compound Profile and Physicochemical Context

Introduction to this compound

This compound, also known as 3-methyl-2-piperidone, is a lactam derivative characterized by a six-membered piperidine ring containing a methyl group at the 3-position and a ketone at the 2-position. Its chemical structure is a foundational element for understanding its potential biological interactions.

While not an approved therapeutic agent itself, its significance arises from two primary areas:

-

Metabolite: It has been identified as a metabolite of melphalan, an alkylating agent used in chemotherapy. Understanding the biological activity of metabolites is critical for a complete comprehension of a parent drug's efficacy and toxicity profile.

-

Synthetic Scaffold: The piperidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of centrally active and other therapeutic agents. This suggests that this compound could serve as a valuable starting point for library synthesis in drug discovery campaigns.

Physicochemical Properties: The Gateway to Biological Behavior

A molecule's interaction with a biological system is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with molecular targets.

| Property | Value / Prediction | Implication for Biological Systems |

| CAS Number | 1680-75-7 | Unique identifier for database searching and procurement. |

| Molecular Formula | C₆H₁₁NO | Low molecular weight, favorable for oral bioavailability (Lipinski's Rule of 5). |

| Molecular Weight | 113.16 g/mol | Well within the range for typical small molecule drugs. |

| Predicted LogP | ~0.3 - 0.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Predicted pKa | ~17 (N-H proton) | The lactam amide proton is very weakly acidic, unlikely to be ionized at physiological pH. |

| Hydrogen Bonds | 1 Donor (N-H), 1 Acceptor (C=O) | Capable of forming key hydrogen bonds with protein targets like enzymes or receptors. |

Part 2: Hypothesis Generation for a Putative Mechanism of Action

Given the absence of extensive research on this compound's direct biological effects, a scientifically rigorous investigation must begin with hypothesis generation based on available indirect evidence.

Insights from Structural Analogs: The Piperidinone Family

The piperidinone scaffold is a cornerstone of neuropharmacology. By examining approved drugs with this core structure, we can infer potential target classes for this compound.

-

GABA Receptor Modulation: The lactam ring is structurally reminiscent of the gamma-aminobutyric acid (GABA) backbone. Compounds like Piracetam, though technically a pyrrolidinone, highlight the potential for lactam-containing structures to modulate neurotransmitter systems. It is plausible that this compound could act as a weak modulator of GABA receptors (GABA-A or GABA-B), potentially influencing neuronal excitability.

-

Enzyme Inhibition: The lactam structure is a classic feature in inhibitors of certain classes of enzymes, such as beta-lactamases or certain proteases. The electrophilic carbonyl carbon can be susceptible to nucleophilic attack by active site residues (e.g., serine, cysteine).

The Patent Landscape: A Clue Towards Inflammatory Pathways

A key piece of evidence comes from the patent literature, where this compound derivatives have been included in libraries designed as C-C chemokine receptor type 5 (CCR5) antagonists.

-

CCR5 as a Target: CCR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of T-cells and macrophages. It is also famously the co-receptor used by the HIV virus to enter host cells.

-

Hypothesis: While this compound itself was likely a scaffold or intermediate in the patented series, its inclusion suggests that the piperidinone core can be functionalized to achieve potent and selective CCR5 antagonism. It is therefore a high-priority, albeit speculative, target for initial investigation.

The diagram below illustrates the canonical CCR5 signaling pathway, a potential target for this compound.

Caption: Hypothetical antagonism of the CCR5 signaling pathway by this compound.

Part 3: A Proposed Experimental Roadmap for Mechanism of Action Deconvolution

This section outlines a logical, tiered approach to systematically investigate the biological activity of this compound. This workflow is designed to be resource-efficient, starting with broad, cost-effective screens and progressing to more specific, hypothesis-driven experiments.

Caption: A tiered experimental workflow for elucidating a compound's mechanism of action.

Stage 1: Broad Screening & Cytotoxicity Profiling

The primary goal of this stage is to determine if the compound has any biological activity at testable concentrations and to identify potential high-priority target classes.

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects, thereby establishing a safe dose range for subsequent cell-based assays.

Methodology:

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, Jurkat T-cells for CCR5-related studies) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series in cell culture medium, ranging from 100 µM to 0.5 nM. Include a vehicle control (DMSO only) and an untreated control.

-

Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Trustworthiness Check: The protocol includes both untreated and vehicle controls to ensure that any observed effect is due to the compound and not the solvent. The dose-response curve provides a quantitative, reproducible measure of cytotoxicity.

Stage 2: Target Validation and Functional Characterization

If Stage 1 identifies a promising "hit" (e.g., >50% inhibition of binding to a specific target like CCR5 in a broad panel screen), the next step is to validate this interaction with orthogonal assays.

Objective: To determine if this compound can functionally block CCR5 receptor activation by its native ligand.

Methodology:

-

Cell Line: Use a cell line engineered to stably express CCR5 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A common choice is CHO-K1 or HEK293 cells.

-

Cell Plating: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound (or vehicle control) and incubate for 15-30 minutes.

-

Ligand Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for ~20 seconds. Inject a known EC₈₀ concentration of a CCR5 agonist (e.g., CCL5/RANTES).

-

Data Acquisition: Continue to measure fluorescence intensity every second for at least 2-3 minutes to capture the transient increase in intracellular calcium.

-

Analysis: The peak fluorescence response in the presence of the compound is compared to the response with the vehicle control. Data is plotted to generate an antagonist dose-response curve and calculate the IC₅₀.

Causality and Expertise: This assay directly links receptor binding to a downstream cellular event (calcium release). By pre-incubating with our test compound, we can causally determine if it blocks the agonist's ability to trigger this event, confirming functional antagonism.

Stage 3: Elucidating Downstream Cellular Mechanisms

Confirmation of a functional effect on a target warrants a deeper investigation into the downstream signaling pathways and ultimate cellular consequences.

Example Investigation: If this compound is confirmed as a CCR5 antagonist, a key follow-up experiment would be a Chemotaxis Assay . This would involve using a Boyden chamber or similar system to see if the compound can block the migration of CCR5-expressing cells (like macrophages or T-cells) towards a chemokine gradient. This directly tests the physiologically relevant outcome of CCR5 blockade.

Part 4: Conclusions and Future Directions

The biological mechanism of action of this compound is, at present, an open question. However, this guide demonstrates that a lack of direct evidence is not a barrier to rigorous scientific inquiry. By leveraging chemical intuition, structural analogy, and data from patent literature, we have formulated a testable hypothesis centered on the CCR5 receptor.

The true value of this document lies in the detailed, logical, and self-validating experimental workflow it proposes. This roadmap, beginning with broad screening and progressively narrowing to specific pathway analysis, provides a robust framework for any research team aiming to characterize this enigmatic molecule. Successful execution of this plan would not only elucidate the mechanism of this compound but could also uncover a novel chemical scaffold for the development of new therapeutics targeting inflammation or other CCR5-mediated pathologies.

References

-

Title: Melphalan and its metabolites in the plasma of a patient with multiple myeloma. Source: Cancer Chemotherapy and Pharmacology URL: [Link]

- Title: Piperidine-substituted fused bicyclic derivatives as CCR5 receptor antagonists.

-

Title: The role of the CCR5 receptor in human health and disease. Source: Journal of Internal Medicine URL: [Link]

An In-Depth Technical Guide to the Stereoisomers of 3-Methylpiperidin-2-one: A Case Study in Chirality

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. Many pharmaceuticals are chiral, existing as non-superimposable mirror images known as enantiomers. While chemically similar in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, responsible for adverse effects. The piperidine scaffold is a ubiquitous feature in a vast array of biologically active compounds and approved pharmaceuticals, making the stereochemical investigation of its derivatives a critical endeavor in medicinal chemistry.[1]

This guide focuses on the enantiomeric pair of 3-methylpiperidin-2-one, (3S)-3-methylpiperidin-2-one and (3R)-3-methylpiperidin-2-one. These molecules serve as valuable chiral building blocks for the synthesis of more complex pharmaceutical agents.[2] Although direct comparative studies on the biological activities of these specific enantiomers are not extensively documented in publicly available literature, the principles of stereochemistry dictate that their interactions with chiral biological targets like enzymes and receptors will differ. This guide will delve into the known aspects of their synthesis and separation, and by drawing parallels with closely related chiral piperidine derivatives, explore the anticipated distinctions in their physicochemical and pharmacological properties. The profound impact of stereochemistry on the analgesic potency of 3-methylpiperidine derivatives, where diastereomers can exhibit thousands-fold differences in activity, underscores the critical importance of accessing and evaluating enantiomerically pure compounds.[3]

Physicochemical Properties: A Comparative Overview

Direct experimental data comparing the physicochemical properties of the individual enantiomers of this compound are sparse in the literature. However, we can compile the known properties of the racemic mixture to provide a baseline for understanding these molecules. The primary distinguishing feature of enantiomers, their optical rotation, remains to be definitively reported for each pure enantiomer.

| Property | Racemic this compound | (3S)-3-methylpiperidin-2-one | (3R)-3-methylpiperidin-2-one | Source |

| Molecular Formula | C₆H₁₁NO | C₆H₁₁NO | C₆H₁₁NO | [4] |

| Molecular Weight | 113.16 g/mol | 113.16 g/mol | 113.16 g/mol | [4] |

| Melting Point | 64-65 °C | Not Reported | Not Reported | [5] |

| Boiling Point | ~211.9 °C (estimate) | Not Reported | Not Reported | [5] |

| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų | 29.1 Ų | [4] |

| XLogP3-AA (Lipophilicity) | 0.5 | 0.5 (Predicted) | 0.5 (Predicted) | [4] |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | [4] |

| Optical Rotation ([α]D) | 0° | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Inferred |

Enantioselective Synthesis and Chiral Separation

The ability to obtain enantiomerically pure this compound is crucial for its use as a chiral building block and for the differential study of its biological effects. Asymmetric synthesis provides a direct route to one enantiomer, while chiral chromatography can be employed to resolve a racemic mixture.

Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

A well-documented approach to obtaining the (3S)-enantiomer involves the use of a chiral auxiliary. The following workflow is based on the work of Wang et al., which describes the asymmetric synthesis of an N-protected derivative of (3S)-3-methylpiperidin-2-one.[6]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 3768-43-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of the 3-Methyl-2-Piperidone Scaffold: A Technical Guide for Drug Discovery

Introduction: Beyond a Simple Heterocycle

The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its conformational flexibility and capacity to present substituents in distinct three-dimensional arrangements make it a privileged scaffold in drug design. Within this vast chemical space, the 3-methyl-2-piperidone core has emerged as a particularly promising starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 3-methyl-2-piperidone derivatives, with a focus on their potential in oncology and neurodegenerative diseases. We will delve into the synthetic strategies, mechanisms of action, and preclinical data that underscore the growing interest in this versatile chemical entity.

Anticancer Applications: Reactivating the Guardian of the Genome

A significant body of research on 3-methyl-2-piperidone derivatives has centered on the development of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. In tumors with wild-type p53, its function is often suppressed by the overexpressed oncoprotein MDM2, which targets p53 for degradation.[2] Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell cycle arrest and apoptosis.

Mechanism of Action: Disrupting the MDM2-p53 Interaction

Piperidinone-based inhibitors are designed to mimic the key interactions of the p53 N-terminal domain with a hydrophobic cleft on the surface of MDM2. These small molecules typically occupy three critical pockets within this cleft, which normally accommodate the p53 residues Phe19, Trp23, and Leu26.[3] By binding to MDM2, the piperidinone inhibitors competitively block the binding of p53, leading to the stabilization and activation of p53 in cancer cells.

Caption: MDM2-p53 signaling and inhibition by 3-methyl-2-piperidone derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of piperidinone-based MDM2 inhibitors. Key modifications have focused on the substituents at various positions of the piperidinone core to enhance binding affinity and improve drug-like properties. For instance, the introduction of a 2-(trifluoromethyl)thiophene moiety was found to be optimal for interaction with the Trp23 pocket of MDM2.[3] Further exploration of the Leu26 pocket led to the discovery of highly potent and orally active inhibitors that have demonstrated tumor regression in preclinical xenograft models.[3]

| Compound Class | Key Structural Features | Target | IC50/Ki | Reference |

| Piperidinone-Pyridine | 2-pyridyl substituent on the piperidinone nitrogen | MDM2 | 3 nM (IC50) | [4] |

| Gem-disubstituted Piperidines | Aliphatic side chain on the piperidine ring | MDM2 | 0.07 µM (IC50, Nutlin-3a) | [3] |

| Hydrazine Carbodithioate Derivative of 3-methyl-2,6-diphenylpiperidin-4-one | Hydrazine carbodithioate moiety | HepG2 cancer cells | 27.64 µM (IC50) | [5] |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Chloro and aryl substitutions | Hematological cancer cells | Induces apoptosis | [6] |

Preclinical In Vivo Efficacy and Pharmacokinetics

Several optimized piperidinone-based MDM2 inhibitors have demonstrated significant in vivo antitumor activity. For example, compound 21 from a series of 3,3-disubstituted piperidines showed tumor regression in multiple human cancer xenograft models in mice.[3] Another potent and simplified inhibitor, 23 , exhibited excellent pharmacokinetic properties and substantial in vivo antitumor activity in an osteosarcoma xenograft mouse model.[4] While showing promise, some compounds have also exhibited signs of toxicity at higher doses, highlighting the importance of a therapeutic window.[4]

Neuroprotective Applications: A Multifaceted Approach to Alzheimer's Disease

Derivatives of the 2-piperidone scaffold are also being investigated as potential therapeutic agents for Alzheimer's disease (AD).[7] The pathology of AD is complex, involving the aggregation of β-amyloid (Aβ) peptides, the formation of neurofibrillary tangles, and neuroinflammation. 2-piperidone derivatives have been designed to tackle multiple facets of this disease.

Mechanism of Action: Targeting Aβ Aggregation and Neuroinflammation

A series of novel multipotent 2-piperidone derivatives have been shown to significantly inhibit the self-aggregation of Aβ(1-42).[7] The lead compound, 7q , exhibited a concentration-dependent inhibition of Aβ(1-42) aggregation.[7] Furthermore, representative compounds from this series displayed anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial cells, effectively suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] Compound 7q was also able to prevent neuronal cell death mediated by LPS-stimulated microglial activation.[7] Molecular modeling studies suggest that these compounds may exert their anti-inflammatory effects by binding to and interfering with the homodimerization or heterodimerization of myeloid differentiation factor 88 (MyD88), a key adaptor protein in the toll-like receptor signaling pathway.[7]

Caption: Multifaceted neuroprotective mechanisms of 2-piperidone derivatives in Alzheimer's disease.

Synthetic Methodologies: Building the Core Scaffold and its Derivatives

The synthesis of bioactive 3-methyl-2-piperidone derivatives often relies on robust and versatile chemical reactions. The construction of the core piperidone ring and its subsequent functionalization are key steps in accessing a diverse range of compounds for biological screening.

Experimental Protocol: Mannich Reaction for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

The Mannich reaction is a classic and efficient method for the synthesis of 4-piperidone derivatives.[8] This one-pot, three-component condensation reaction involves an aldehyde, a ketone, and an amine.

Procedure:

-

A mixture of an appropriately substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol is prepared.[8]

-

The reaction mixture is gently heated to reflux for a specified period, typically several hours, to facilitate the condensation reaction.

-

Upon cooling to room temperature, the product often precipitates from the solution.

-

The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2,6-diaryl-3-methyl-4-piperidone.[6]

Caption: Workflow for the synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction.

Further Derivatization

The synthesized 4-piperidone core can be further modified to introduce additional functional groups and modulate biological activity. For example, the ketone can be converted to an oxime by reaction with hydroxylamine hydrochloride, or to a thiosemicarbazone by reaction with thiosemicarbazide.[8] These modifications have been shown to impart antifungal and other biological activities.[8]

Pharmacokinetics and ADMET Profile: Considerations for Drug Development

For any promising therapeutic scaffold, a thorough understanding of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for its progression as a drug candidate. In silico tools and in vivo studies are employed to evaluate the drug-likeness and safety of 3-methyl-2-piperidone derivatives.

In silico ADMET predictions for some piperidine-based compounds have suggested favorable physicochemical properties, high gastrointestinal absorption, and compliance with Lipinski's rule of five, indicating good drug-like characteristics.[9] However, in vivo pharmacokinetic studies are essential for confirming these predictions. For the piperidinone-based MDM2 inhibitors, studies in rodents have shown that while some initial lead compounds suffered from high clearance and poor bioavailability, targeted chemical modifications led to derivatives with significantly improved pharmacokinetic profiles, including low clearance and good oral bioavailability.[4]

Future Directions and Conclusion

The 3-methyl-2-piperidone scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The success in developing potent and orally bioavailable MDM2-p53 inhibitors highlights the potential of this chemical class in oncology. The multifaceted neuroprotective effects of 2-piperidone derivatives in the context of Alzheimer's disease open up another exciting avenue for drug development.

Future research in this area should continue to focus on:

-

Expanding the chemical diversity of 3-methyl-2-piperidone derivatives to explore a wider range of biological targets.

-

Detailed preclinical evaluation of the most promising candidates, including comprehensive ADMET profiling and long-term toxicity studies.

-

Elucidation of novel mechanisms of action to identify new therapeutic opportunities for this versatile scaffold.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ascendancy of 3-Methylpiperidin-2-one: A Chiral Cornerstone in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Piperidines

The piperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable component in the design of therapeutics targeting a wide array of diseases, particularly those of the central nervous system (CNS).[3] The introduction of a stereocenter, as seen in 3-methylpiperidin-2-one, elevates this humble heterocycle to a powerful chiral building block, enabling the synthesis of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of this compound, from its asymmetric synthesis to its strategic application in the construction of high-value molecules.

I. The Art of Asymmetric Synthesis: Crafting Enantiopure this compound

The cornerstone of utilizing this compound as a chiral building block lies in its efficient and stereoselective synthesis. A notable and practical approach involves the diastereoselective alkylation of a chiral N-acyl piperidinone precursor.

One effective strategy commences with readily available D-phenylglycinol and δ-valerolactone.[4] This method leverages the chiral auxiliary, D-phenylglycinol, to direct the stereochemical outcome of the methylation step. The choice of protecting group on the hydroxyl function of the auxiliary has a profound impact on the diastereoselectivity of the subsequent alkylation.[4]

Underlying Principles of Diastereoselection

The stereochemical outcome of the alkylation is governed by the formation of a rigid chelated intermediate. When the hydroxyl group of the N-substituent is unprotected, it can coordinate with the lithium cation of the s-BuLi base, leading to a more ordered transition state. This chelation directs the incoming methyl group to the opposite face of the lactam ring, resulting in high diastereoselectivity.[4] Conversely, protection of the hydroxyl group disrupts this chelation, leading to a loss of stereocontrol.[4]

Diagram 1: Proposed Chelation-Controlled Alkylation

Caption: Influence of hydroxyl protection on the diastereoselectivity of methylation.

Experimental Protocol: Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one[4]

Step 1: Synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one

-

To a solution of D-phenylglycinol in a suitable solvent, add δ-valerolactone.

-

Heat the mixture to reflux for the specified time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and purify the product by flash chromatography to yield the N-substituted piperidinone.

Step 2: Diastereoselective Methylation

-

Dissolve the N-substituted piperidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add 2.5 equivalents of s-BuLi and stir the mixture for 1 hour at -78 °C.

-

Add an excess of methyl iodide and continue stirring at -78 °C for the prescribed duration.

-

Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the desired (3S)-methylated piperidinone as a single diastereomer.[4]

Table 1: Effect of Hydroxyl Protection on Methylation Diastereoselectivity [4]

| N-Substituent Hydroxyl | Base Equivalents (s-BuLi) | Diastereomeric Ratio (S:R at C3) | Yield (%) |

| Unprotected | 2.5 | >99:1 | 91 |

| TBDMS-protected | 1.5 | 1:2.5 | 90 |

II. Strategic Applications in the Synthesis of Bioactive Molecules

Chiral this compound serves as a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to introduce additional functionality at various positions of the piperidine ring with a high degree of stereocontrol.

A. Synthesis of Fentanyl Analogues

The 3-methylpiperidine scaffold is a key component in a number of potent analgesics, including analogues of fentanyl.[5] The stereochemistry of the methyl group at the 3-position can significantly influence the analgesic potency and receptor selectivity of these compounds. The synthesis of these analogues often involves the reduction of the lactam carbonyl of a this compound derivative to the corresponding amine, followed by N-acylation and N-alkylation.[5]

Diagram 2: General Synthetic Route to 3-Methyl Fentanyl Analogues

Caption: A generalized synthetic scheme for accessing 3-methyl fentanyl analogues.

B. Precursors for CNS-Active Agents

The piperidine ring is a common feature in drugs targeting the central nervous system. The conformational constraints and stereochemical information embedded in chiral this compound make it an attractive starting point for the synthesis of novel CNS drug candidates. For instance, derivatives of this compound can be elaborated into compounds with potential activity as dopamine reuptake inhibitors or for the treatment of metabolic diseases.[6]

III. Key Transformations and Experimental Considerations

The synthetic utility of this compound is further expanded by a range of chemical transformations that can be performed on the lactam ring.

A. N-Functionalization

The nitrogen atom of the lactam can be readily functionalized with a variety of protecting groups or substituents to modulate its reactivity and introduce desired molecular features.

Experimental Protocol: N-Benzylation of this compound

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford N-benzyl-3-methylpiperidin-2-one.

B. Reduction of the Lactam Carbonyl

The reduction of the lactam to the corresponding cyclic amine is a crucial step in the synthesis of many piperidine-based pharmaceuticals.

Experimental Protocol: Reduction of N-Boc-3-methylpiperidin-2-one

-

To a solution of N-Boc-3-methylpiperidin-2-one (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-methylpiperidine, which can be used in the next step without further purification.

IV. Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile chiral building block in modern organic synthesis. Its accessibility in enantiopure form, coupled with the ability to undergo a wide range of stereocontrolled transformations, makes it an indispensable tool for the construction of complex, biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly critical role in the discovery and development of new medicines. Future research in this area will likely focus on the development of even more efficient and sustainable methods for its synthesis and the exploration of its utility in novel synthetic methodologies and the creation of diverse compound libraries for drug discovery.

References

[4] Wang, Y., et al. (2016). Asymmetric synthesis of N-protected this compound and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

[6] MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

[7] Ganellin, C. R., & Spickett, R. G. W. (1965). Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds. Journal of Medicinal Chemistry, 8(5), 619–625. Available at: [Link]

[8] Forns, P., Rubiralta, M., & Díez, A. (1999). Piperidones: from alkaloids to pseudopeptides. Tetrahedron, 55(41), 12211-12246. Available at: [Link]

[9] Bennasar, M.-L., Vidal, B., & Bosch, J. (2004). Synthesis and gramine alkylation of some 3-piperidones. Synthetic route to 2-(3-indolylmethyl)-4-piperidineacetic acid derivatives. The Journal of Organic Chemistry, 69(15), 5048–5057. Available at: [Link]

[10] Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

[11] Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, Author Manuscript. Available at: [Link]

[12] Ghosez, L., et al. (2009). Synthesis of Piperidones by MCR. Angewandte Chemie International Edition, 48(24), 4352-4355. Available at: [Link]

[13] Al-Hussain, S. A., & Al-Salahi, R. A. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications, 33(6), 762-764. Available at: [Link]

[14] Kuleshova, E., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(1), 93. Available at: [Link]

[5] Pastor, A., et al. (2016). Synthesis of alkaloids. Chimica Oggi-Chemistry Today, 34(4). Available at: [Link]

[15] De Clercq, E., et al. (2003). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antiviral Chemistry & Chemotherapy, 14(4), 177-182. Available at: [Link]

[16] Franchetti, P., et al. (1995). Synthesis and antiviral activity of 8-aza analogs of chiral [2-(phosphonomethoxy) propyl]guanines. Journal of Medicinal Chemistry, 38(20), 4007-4013. Available at: [Link]

[17] El-Sayed, M. A. A., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6535. Available at: [Link]

[18] González-Antonio, J. P., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3208. Available at: [Link]

[3] PubChem. (n.d.). This compound. Retrieved from [Link]

[1] Savelyev, P. A., & Zotova, M. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6378. Available at: [Link]

[19] ResearchGate. (2012). Diastereoselectivenitroso Diels-Alder cycloaddition reactions of 3-dienyl-2- azetidinones with nitrosoarenes. Retrieved from [Link]

[20] ResearchGate. (2016). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Retrieved from [Link]

[2] Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Retrieved from

[21] PubChemLite. (n.d.). This compound (C6H11NO). Retrieved from [Link]

[22] White Rose eTheses Online. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

[23] ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2356–2366. Available at: [Link]

[24] ACS Publications. (2020). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry, 85(22), 14636–14644. Available at: [Link]

[25] University of St Andrews. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. hse.ru [hse.ru]

- 7. rua.ua.es [rua.ua.es]

- 8. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of 8-aza analogs of chiral [2-(phosphonomethoxy) propyl]guanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound | 3768-43-2 [chemicalbook.com]

- 24. 956214-85-0|(S)-3-Amino-1-methylpiperidin-2-one|BLD Pharm [bldpharm.com]

- 25. researchgate.net [researchgate.net]

A Comprehensive Review of Synthetic Strategies for 3-Methylpiperidin-2-one: A Technical Guide for Researchers

Introduction: The Significance of the 3-Methylpiperidin-2-one Scaffold

The this compound, also known as 3-methyl-δ-valerolactam, is a chiral cyclic amide that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid, six-membered ring structure, adorned with a stereocenter at the 3-position, provides a valuable scaffold for the development of drugs targeting various therapeutic areas. The piperidine moiety is a prevalent structural motif in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] Consequently, the development of efficient and stereoselective synthetic routes to substituted piperidinones like this compound is of paramount importance to medicinal chemists and drug development professionals.

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for obtaining this compound. It is designed to offer researchers and scientists a detailed understanding of the chemical principles, practical experimental protocols, and comparative advantages of various synthetic approaches. The guide is structured to provide not just a list of reactions, but a causal explanation behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Core Synthetic Methodologies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. This guide will focus on four principal routes:

-

Catalytic Hydrogenation of 3-Methyl-2-pyridone: A direct and atom-economical approach involving the reduction of an aromatic precursor.

-

Beckmann Rearrangement of 3-Methylcyclopentanone Oxime: A classic ring-expansion reaction to form the lactam ring.

-

Intramolecular Cyclization of 5-Amino-3-methylhexanoic Acid Derivatives: A fundamental approach based on the formation of the amide bond to close the ring.

-

Asymmetric Synthesis via Alkylation of a Chiral Lactam: A modern and powerful method for controlling the stereochemistry of the final product.

The following sections will delve into the mechanistic underpinnings and practical execution of each of these synthetic pathways.

Catalytic Hydrogenation of 3-Methyl-2-pyridone

The catalytic hydrogenation of a pyridone ring is a direct and efficient method for the synthesis of the corresponding piperidinone. This approach is highly attractive due to its high atom economy, as it only involves the addition of hydrogen. The choice of catalyst and reaction conditions is critical to achieve high yields and selectivity, and to avoid over-reduction or side reactions.

Mechanistic Insights

The catalytic hydrogenation of a pyridone ring on a metal surface is a stepwise process.[1] The reaction can be conceptually understood through the following key steps:

-

Adsorption: The 3-methyl-2-pyridone molecule adsorbs onto the surface of the metal catalyst.

-

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

-

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the pyridone ring. This process likely involves the formation of partially hydrogenated intermediates, such as dihydropyridones and tetrahydropyridones.

-

Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface.

The presence of the carbonyl group in the pyridone ring can influence the rate and selectivity of the hydrogenation compared to the parent pyridine. The choice of solvent can also play a crucial role; for instance, acidic conditions, such as the use of glacial acetic acid, can enhance the activity of certain catalysts like PtO₂ by protonating the substrate and preventing catalyst poisoning.[2]

Sources

Safety, handling, and toxicity information for 3-Methylpiperidin-2-one

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 3-Methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted lactam, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making it a compound of interest for researchers in medicinal chemistry and materials science. As with any chemical entity in a laboratory setting, a thorough understanding of its hazard profile, coupled with rigorous handling protocols, is paramount to ensure the safety of personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound, grounded in authoritative data to support best practices in a professional research environment.

Hazard Identification and Classification

The primary step in safe chemical handling is a complete understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. This classification is a composite from multiple sources provided to the European Chemicals Agency (ECHA).[1]

GHS Pictogram:

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][2] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [1][2] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][2][3] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [1][2] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1][3] |

| Skin Sensitization | May cause an allergic skin reaction | H317 | [4] |

| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure | H372 | [4] |

These classifications indicate that this compound is hazardous via multiple routes of exposure—ingestion, skin contact, and inhalation—and can cause significant irritation to the skin, eyes, and respiratory system.[1][2] The potential for skin sensitization and target organ damage with repeated exposure necessitates stringent control measures.[4]

Toxicological Profile

The toxicological data for this compound are primarily derived from its GHS classifications. It is important to note a common advisory for many research chemicals: the chemical, physical, and toxicological properties may not have been thoroughly investigated.[5] Therefore, this compound should be handled with the assumption that it is potentially more hazardous than currently documented.

-

Acute Toxicity: The compound is classified as "Acute Tox. 4," indicating that it is harmful if swallowed, inhaled, or in contact with the skin.[1] Researchers must take extensive precautions to prevent any direct contact or aerosol generation.

-

Irritation: It is a confirmed skin and eye irritant (Category 2 and 2A, respectively).[1][3] Direct contact is likely to cause redness, inflammation, and discomfort. Eye contact can result in serious irritation.

-

Respiratory Effects: As a respiratory irritant, inhaling dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][3]

-

Sensitization: Some sources indicate a potential for allergic skin reactions (H317).[4] This is a critical consideration, as initial exposures may not produce a reaction, but subsequent contact can lead to a significant allergic response. As a lactam, this is a noteworthy property, as the broader beta-lactam class of compounds is well-known for its sensitizing effects.[6]

Hierarchy of Controls: A Systematic Approach to Safe Handling

To mitigate the risks associated with this compound, a systematic approach to hazard control must be implemented. The "Hierarchy of Controls" provides a framework for selecting the most effective safety measures.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

The primary method for controlling exposure to hazardous solids like this compound is through engineering controls.

-

Chemical Fume Hood: All weighing and handling of the solid, as well as the preparation of solutions, must be conducted in a properly functioning chemical fume hood.[7] This contains dust and vapors, preventing inhalation.

-